2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester
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Overview
Description
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is a boronic ester commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester typically involves the reaction of 4-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and drug delivery systems.
Medicine: It plays a role in the synthesis of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-(N-Boc-amino)phenylboronic Acid Pinacol Ester
- 2-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester
Uniqueness
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
Molecular Formula |
C20H33BO2 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-2-methylpropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)15-10-12-16(13-11-15)18(4,5)14-21-22-19(6,7)20(8,9)23-21/h10-13H,14H2,1-9H3 |
InChI Key |
BSPAIMRQCWSONH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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